molecular formula C4H2N4Se B13116480 [1,2,5]Selenadiazolo[3,4-d]pyrimidine CAS No. 273-48-3

[1,2,5]Selenadiazolo[3,4-d]pyrimidine

Cat. No.: B13116480
CAS No.: 273-48-3
M. Wt: 185.06 g/mol
InChI Key: XZUWLYCKRAQEMI-UHFFFAOYSA-N
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Description

Significance of Selenium-Containing Heterocyclic Compounds in Academic Research

Selenium, an essential trace element, imparts unique chemical and biological properties when incorporated into organic molecules. Organoselenium compounds, particularly selenium-containing heterocycles, have garnered considerable attention in academic research for their diverse applications. researchgate.net These compounds are of significant biochemical and pharmacological relevance, exhibiting a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netmdpi.com

The rapid development of organoselenium chemistry is partly driven by the discovery of selenium's biological role. researchgate.net The incorporation of selenium into heterocyclic structures can modulate the potency and selectivity of molecules, making it a promising strategy in drug discovery. nih.govresearchgate.net Beyond medicinal chemistry, selenium heterocycles are also pivotal in materials science. They are utilized in the development of organic conductors, semiconductors, and electroconducting materials, highlighting their versatility and importance in modern chemical research. mdpi.com The investigation into new synthetic methods for creating selenium-containing building blocks remains a vibrant area of study, aiming to expand the library of these valuable compounds for various scientific applications. researchgate.net

Overview of Fused Pyrimidine (B1678525) Systems in Chemical Sciences

Pyrimidine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. researchgate.net The fusion of a pyrimidine ring with other heterocyclic or carbocyclic systems gives rise to a vast family of compounds known as fused pyrimidines. These structures are of immense interest due to their broad and potent pharmacological activities. tandfonline.comresearchgate.net

Fused pyrimidine systems are scaffolds that demonstrate a wide range of biological effects, including anticancer, antiviral, antioxidant, and antibacterial activities. tandfonline.comtandfonline.com Their structural similarity to endogenous purines allows them to act as bioisosteres, interacting with biological targets such as enzymes and receptors. frontiersin.org For instance, many fused pyrimidine derivatives have been investigated as potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer progression. frontiersin.orgnih.gov The ability to fuse the pyrimidine ring with a variety of other rings (e.g., pyrrole, thiophene, pyrazole, pyridine) allows for the fine-tuning of their chemical properties and biological potency, making them a versatile and highly valued scaffold in medicinal chemistry. frontiersin.org

Current Research Landscape oftandfonline.comresearchgate.netfrontiersin.orgSelenadiazolo[3,4-d]pyrimidine

Direct research on the parent compound, tandfonline.comresearchgate.netfrontiersin.orgSelenadiazolo[3,4-d]pyrimidine, is limited in published literature. However, studies on its derivatives provide valuable insight into the synthesis and potential applications of this heterocyclic system.

A notable derivative, 5-amino- tandfonline.comresearchgate.netfrontiersin.orgselenadiazolo-[3,4-d]pyrimidin-7-ol (ASPO), has been successfully synthesized and characterized. Its synthesis involves the reaction of 4,6-diaminopyrimidine-2,5-diol with selenium dioxide. The resulting compound was characterized using various spectroscopic and analytical techniques.

Characterization Data for 5-amino- tandfonline.comresearchgate.netfrontiersin.orgselenadiazolo-[3,4-d]pyrimidin-7-ol (ASPO)
Analysis/SpectroscopyResult
ESI-MS (m/z)218.0 [M+H]⁺
Elemental AnalysisC, 22.13%; H, 1.39%; N, 32.25% (Calculated: C, 22.12%; H, 1.39%; N, 32.26%)
IR (KBr, cm⁻¹)3428, 3320, 3113, 1640, 1581, 1421, 1262, 851, 789, 668
UV-Vis (λmax, nm)232, 321
Fluorescence (λem, nm)425 (λex = 321 nm)

The academic interest in ASPO stems from its potential biological activities. Research has shown that this derivative possesses strong antioxidant properties, effectively scavenging 2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid (ABTS) and 1,1-diphenyl-2-picryhydrazyl (DPPH) free radicals in a dose-dependent manner.

Furthermore, the in vitro anticancer activity of ASPO was evaluated against several cancer cell lines. The compound demonstrated the ability to inhibit cancer cell growth, with a particularly notable effect on A-375 human melanoma cells.

In Vitro Anticancer Activity of ASPO (IC₅₀ in μg/mL)
Cell LineIC₅₀ (μg/mL)
A-375 (Human melanoma)15.3
BGC-823 (Human gastric carcinoma)21.7
HCT-116 (Human colon cancer)35.4
HeLa (Human cervical cancer)42.6

These findings on the ASPO derivative underscore the potential of the tandfonline.comresearchgate.netfrontiersin.orgSelenadiazolo[3,4-d]pyrimidine scaffold as a promising area for future research, particularly in the development of new therapeutic agents. While the parent compound remains underexplored, the synthesis and demonstrated biological activity of its derivatives suggest a fertile ground for further investigation.

Properties

CAS No.

273-48-3

Molecular Formula

C4H2N4Se

Molecular Weight

185.06 g/mol

IUPAC Name

[1,2,5]selenadiazolo[3,4-d]pyrimidine

InChI

InChI=1S/C4H2N4Se/c1-3-4(6-2-5-1)8-9-7-3/h1-2H

InChI Key

XZUWLYCKRAQEMI-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=N[Se]N=C21

Origin of Product

United States

Synthetic Methodologies For 1 2 3 Selenadiazolo 3,4 D Pyrimidine and Its Analogues

Conventional Synthetic Routes foracs.orgtandfonline.comhilarispublisher.comSelenadiazolo[3,4-d]pyrimidine

Conventional methods for the synthesis of the acs.orgtandfonline.comhilarispublisher.comselenadiazolo[3,4-d]pyrimidine core predominantly rely on the cyclocondensation of ortho-diaminopyrimidine precursors with selenium-containing reagents. These foundational methods have been instrumental in accessing this class of compounds.

Cyclocondensation Reactions with Selenium Dioxide

The reaction of ortho-aromatic diamines with selenium dioxide is a well-established method for the formation of the 1,2,5-selenadiazole ring. This approach has been successfully applied to the synthesis of various fused selenadiazoles. The process involves the treatment of a 5,6-diaminopyrimidine derivative with selenium dioxide, leading to a cyclocondensation reaction that forms the fused five-membered selenium-containing ring.

Typically, the cyclization is carried out in a suitable solvent such as ethanol (B145695), water, or acetic acid under reflux conditions. For instance, the reaction of 3,6-dibromopyridazine-4,5-diamine with selenium dioxide in refluxing ethanol leads to the formation of the corresponding acs.orgtandfonline.comhilarispublisher.comselenadiazolo[3,4-d]pyridazine, a close analogue of the target pyrimidine (B1678525) system. tandfonline.com This reaction underscores the utility of selenium dioxide as a direct and effective reagent for constructing the selenadiazole ring onto an existing six-membered nitrogen-containing heterocycle.

A notable example is the synthesis of 1,2,5-selenadiazolo[3,4-d]pyrimidine-7-(5H,6H)-dione, which can be achieved through the reaction of the appropriate diaminopyrimidine precursor with selenium dioxide. researchgate.net The reaction conditions for these cyclocondensations can be summarized as follows:

PrecursorReagentSolventConditionsProductYield
5,6-Diaminopyrimidine derivativeSelenium Dioxide (SeO₂)EthanolReflux acs.orgtandfonline.comhilarispublisher.comSelenadiazolo[3,4-d]pyrimidine derivativeModerate to Good
3,6-Dibromopyridazine-4,5-diamineSelenium Dioxide (SeO₂)EthanolReflux, 1h7-Bromo- acs.orgtandfonline.comhilarispublisher.comselenadiazolo[3,4-d]pyridazin-4(5H)-oneGood

Reactivity of 5,6-Diaminouracil Precursors in Selenadiazole Formation

5,6-Diaminouracil and its derivatives are key precursors in the synthesis of various fused pyrimidine systems. The presence of two adjacent amino groups at the C5 and C6 positions of the uracil (B121893) ring provides a reactive site for cyclocondensation reactions with a variety of electrophiles to form five- or six-membered rings.

While the direct reaction of 5,6-diaminouracils to form the acs.orgtandfonline.comhilarispublisher.comselenadiazole ring is a logical synthetic pathway, the reactivity of these precursors is well-documented in the formation of other fused systems like pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. The nucleophilic character of the amino groups allows for facile reaction with reagents that can provide the necessary atoms for the new ring. In the context of selenadiazole formation, the reaction would proceed via a similar mechanism to other ortho-diamines, where selenium dioxide or another selenium electrophile would react with the two amino groups to form the five-membered heterocyclic ring fused to the pyrimidine core.

Advanced Synthetic Approaches toacs.orgtandfonline.comhilarispublisher.comSelenadiazolo[3,4-d]pyrimidine Scaffolds

In recent years, advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of heterocyclic compounds. These advanced approaches have been applied to the synthesis of acs.orgtandfonline.comhilarispublisher.comselenadiazolo[3,4-d]pyrimidine scaffolds, offering significant advantages over conventional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. acs.orgresearchgate.net

The synthesis of fused pyrimidine derivatives has been shown to be highly amenable to microwave-assisted conditions. For the synthesis of acs.orgtandfonline.comhilarispublisher.comselenadiazolo[3,4-d]pyrimidine, a mixture of the 5,6-diaminopyrimidine precursor and selenium dioxide in a suitable solvent can be subjected to microwave irradiation. This method can significantly shorten the reaction time from hours to minutes, while often improving the yield of the desired product. The advantages of microwave-assisted synthesis are highlighted in the table below:

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHoursMinutes
YieldModerate to GoodGood to Excellent
Side ReactionsMore prevalentOften reduced
Energy ConsumptionHigherLower

Solid-State Synthesis Techniques at Room Temperature

Solid-state synthesis offers a green and efficient alternative to traditional solution-phase chemistry by eliminating the need for solvents. These reactions are often carried out by grinding the reactants together at room temperature, which can lead to the formation of the desired products with high efficiency and purity.

A notable advancement in this area is the successful solid-state synthesis of a series of heterocyclic aromatic selenium compounds, including 1,2,5-selenadiazole[3,4-d]pyrimidine-7-(5H,6H)-dione, at room temperature. researchgate.net This was achieved by reacting ortho-aromatic diamines with selenium dioxide in the solid state. The reaction is not only environmentally friendly but also offers a more convenient work-up procedure. The reported yield for 1,2,5-selenadiazole[3,4-d]pyrimidine-7-(5H,6H)-dione (SPO) via this method was 50.5%. researchgate.net This demonstrates the feasibility and potential of solid-state synthesis for accessing the acs.orgtandfonline.comhilarispublisher.comselenadiazolo[3,4-d]pyrimidine scaffold.

Exploration of Alternative Selenium Sources in Heterocycle Synthesis

While selenium dioxide is a common and effective reagent for the synthesis of selenadiazoles, its toxicity and the potential for side reactions have prompted the exploration of alternative selenium sources. A variety of other selenium-containing reagents can be employed for the synthesis of selenium heterocycles.

Elemental selenium (Se) is an attractive alternative as it is a stable, odorless, and less toxic source of selenium. researchgate.net Reactions involving elemental selenium often require specific conditions to activate the selenium, such as the use of a reducing agent to form a selenide (B1212193) intermediate, which can then react with the appropriate precursor.

Another potential alternative is the use of reagents like potassium selenocyanate (B1200272) (KSeCN) or diselenium (B1237649) dichloride (Se₂Cl₂). For instance, the reaction of aroyl chlorides with KSeCN can generate aroyl isoselenocyanates in situ, which can then undergo cycloaddition reactions to form selenadiazole derivatives. rsc.org Diselenium dichloride has been used to afford fused 1,2,5-selenadiazole-2-oxides from aminonitrosoheterocycles. rsc.org The exploration of these alternative selenium sources opens up new synthetic pathways to the acs.orgtandfonline.comhilarispublisher.comselenadiazolo[3,4-d]pyrimidine system, potentially offering milder reaction conditions and improved substrate scope.

Synthesis of Specificresearchgate.netresearchgate.netnih.govSelenadiazolo[3,4-d]pyrimidine Derivatives

The primary and most effective method for the synthesis of researchgate.netresearchgate.netnih.govselenadiazolo[3,4-d]pyrimidines involves the reaction of substituted 4,5-diaminopyrimidines with selenium dioxide (SeO₂). This approach is a well-established route for the formation of the 1,2,5-selenadiazole ring fused to various aromatic and heteroaromatic systems. nih.gov The reaction typically proceeds by treating the corresponding ortho-diamine with selenium dioxide in a suitable solvent, such as ethanol or dioxane, often with heating.

The versatility of this method lies in the accessibility of a wide range of substituted 4,5-diaminopyrimidines, which allows for the introduction of various functional groups onto the pyrimidine ring of the final fused product. The synthesis of these essential precursors is well-documented in the chemical literature. researchgate.net For instance, various substituents at the 2-, and 6-positions of the pyrimidine ring can be introduced prior to the cyclization step.

Below is a table of representative 4,5-diaminopyrimidine (B145471) precursors that can be utilized for the synthesis of substituted researchgate.netresearchgate.netnih.govselenadiazolo[3,4-d]pyrimidine derivatives.

Table 1: Representative 4,5-Diaminopyrimidine Precursors

Precursor NameSubstituents (R¹, R²)Reference
4,5-DiaminopyrimidineH, H researchgate.net
2-Methyl-4,5-diaminopyrimidineCH₃, H
6-Chloro-4,5-diaminopyrimidineH, Cl
4,5,6-TriaminopyrimidineH, NH₂

The general synthetic scheme for the formation of researchgate.netresearchgate.netnih.govselenadiazolo[3,4-d]pyrimidine derivatives from these precursors is as follows:

Schema 1: General synthesis of researchgate.netresearchgate.netnih.govSelenadiazolo[3,4-d]pyrimidine derivatives.

Reaction scheme showing a substituted 4,5-diaminopyrimidine reacting with Selenium dioxide to form a substituted[<a researchgate.netnih.gov

Mechanistic Investigations ofresearchgate.netresearchgate.netnih.govSelenadiazolo[3,4-d]pyrimidine Synthesis Reactions

The formation of the researchgate.netresearchgate.netnih.govselenadiazole ring from an ortho-diamine and selenium dioxide is understood to proceed through a series of condensation and dehydration steps. nih.gov While detailed mechanistic studies specifically for the researchgate.netresearchgate.netnih.govselenadiazolo[3,4-d]pyrimidine system are not extensively reported, a generally accepted mechanism can be inferred from analogous reactions.

The reaction is initiated by the hydration of selenium dioxide in the reaction medium to form selenous acid (H₂SeO₃). One of the amino groups of the 4,5-diaminopyrimidine then attacks the electrophilic selenium atom of selenous acid, leading to the formation of an intermediate after the loss of a water molecule.

A subsequent intramolecular cyclization occurs, where the second amino group attacks the selenium center, resulting in a cyclic intermediate. This is followed by a dehydration step, which leads to the formation of the aromatic researchgate.netresearchgate.netnih.govselenadiazole ring.

The proposed mechanism can be outlined as follows:

Formation of Selenous Acid: Selenium dioxide reacts with trace water in the solvent to form selenous acid. SeO₂ + H₂O ⇌ H₂SeO₃

Initial Condensation: One of the amino groups of the 4,5-diaminopyrimidine nucleophilically attacks the selenous acid, followed by dehydration.

Intramolecular Cyclization: The second amino group attacks the selenium atom, forming a five-membered ring.

Final Dehydration: Elimination of a second molecule of water results in the formation of the stable, aromatic researchgate.netresearchgate.netnih.govselenadiazolo[3,4-d]pyrimidine.

This mechanistic pathway is supported by studies on the formation of other fused 1,2,5-selenadiazoles and represents the most plausible route to the target heterocyclic system. beilstein-journals.org

Derivatization Strategies and Chemical Transformations Of 1 2 3 Selenadiazolo 3,4 D Pyrimidine

Functionalization at the Pyrimidine (B1678525) Core ofmdpi.comresearchgate.netnih.govSelenadiazolo[3,4-d]pyrimidine

The pyrimidine ring within the mdpi.comresearchgate.netnih.govselenadiazolo[3,4-d]pyrimidine system is susceptible to functionalization, primarily through electrophilic and nucleophilic substitution reactions, as well as cross-coupling methodologies. The reactivity is often dictated by the substituents already present on the ring.

Analogous to other electron-deficient heterocyclic systems, direct electrophilic substitution on the unsubstituted mdpi.comresearchgate.netnih.govselenadiazolo[3,4-d]pyrimidine core can be challenging due to the deactivating effect of the fused selenadiazole ring and the pyrimidine nitrogens. However, the introduction of activating groups can facilitate such reactions. For instance, nitration of the related 5,7-diamino- mdpi.comresearchgate.netnih.govoxadiazolo[3,4-d]pyrimidine with concentrated nitric acid selectively yields the corresponding nitramine derivative. rsc.org This suggests that amino-substituted mdpi.comresearchgate.netnih.govselenadiazolo[3,4-d]pyrimidines could undergo similar electrophilic substitutions.

Halogenated derivatives of mdpi.comresearchgate.netnih.govselenadiazolo[3,4-d]pyrimidine serve as versatile intermediates for further functionalization through cross-coupling reactions. Although specific examples for this exact selenium-containing heterocycle are not abundant in the literature, the reactivity of analogous systems suggests that palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, would be effective for introducing aryl, heteroaryl, and alkynyl groups onto the pyrimidine core. mdpi.com For instance, a triazolopyridine derivative bearing a bromo functional group has been successfully subjected to a Suzuki-Miyaura cross-coupling reaction. mdpi.com

Reactions Involving the Selenadiazole Moiety

The selenadiazole ring is generally stable under various reaction conditions, allowing for transformations on other parts of the molecule without its disruption. The synthesis of mdpi.comresearchgate.netnih.govselenadiazolo[3,4-b]pyrazines from 3,4-diamino-1,2,5-selenadiazole through condensation with dicarbonyl compounds highlights the robustness of the selenadiazole ring during heterocycle formation. st-andrews.ac.uk

While the selenadiazole ring is often preserved, its reductive cleavage can be a potential pathway for further derivatization, leading to the corresponding diamino-pyrimidine. This strategy is a known method for unmasking 1,2-diamines from 1,2,5-thiadiazoles and selenadiazoles. st-andrews.ac.uk Such a transformation would provide access to a different class of pyrimidine derivatives for further synthetic elaboration.

Nucleophilic Addition Reactions ofmdpi.comresearchgate.netnih.govSelenadiazolo[3,4-d]pyrimidine Analogues

The electron-deficient nature of the pyrimidine ring in the fused system makes it susceptible to nucleophilic attack. Studies on the analogous mdpi.comresearchgate.netnih.govoxadiazolo[3,4-d]pyrimidine 1-oxides (pyrimidofuroxans) provide significant insight into this reactivity. For example, 5-dimethylamino- mdpi.comresearchgate.netnih.govoxadiazolo[3,4-d]pyrimidine 1-oxide readily reacts with various nucleophiles, including water, alcohols, amines, and hydride ions, at the C-7 position of the pyrimidine ring to form stable covalent adducts. rsc.org

These reactions proceed with the retention of the fused furoxan ring, indicating that the pyrimidine core is the primary site of nucleophilic attack. rsc.org It is highly probable that mdpi.comresearchgate.netnih.govselenadiazolo[3,4-d]pyrimidine and its derivatives would exhibit similar reactivity towards nucleophiles.

Table 1: Nucleophilic Addition Reactions on a Fused Pyrimidine Analogue

NucleophileProductReference
WaterCovalent hydrate adduct rsc.org
AlcoholsCovalent alcohol adducts rsc.org
AminesCovalent amine adducts rsc.org
Hydride IonCovalent hydride adduct rsc.org

Hydrolytic Pathways and Byproduct Formation inmdpi.comresearchgate.netnih.govSelenadiazolo[3,4-d]pyrimidine Synthesis

During the synthesis of fused heterocyclic systems, side reactions and byproduct formation are common, often arising from the reaction conditions and the nature of the starting materials. A notable example is the synthesis of 4,7-dibromo- mdpi.comresearchgate.netnih.govselenadiazolo[3,4-d]pyridazine, a closely related analogue. The reaction of 3,6-dibromopyridazine-4,5-diamine with selenium dioxide was intended to yield the dibromo-substituted product. However, the isolated product was 7-bromo- mdpi.comresearchgate.netnih.govselenadiazolo[3,4-d]pyridazin-4(5H)-one, which is a result of the hydrolysis of one of the bromo substituents on the initially formed product. mdpi.com

This hydrolytic pathway highlights a key aspect of the reactivity of these halogenated fused systems, where the electron-withdrawing nature of the heterocyclic core makes the halo-substituents susceptible to nucleophilic displacement by water present in the reaction medium. This finding is crucial for designing synthetic routes and for the purification of the target compounds.

Table 2: Byproduct Formation in the Synthesis of a mdpi.comresearchgate.netnih.govSelenadiazolo[3,4-d]pyridazine Analogue

Starting MaterialReagentExpected ProductActual Product (Byproduct)Reference
3,6-dibromopyridazine-4,5-diamineSelenium dioxide4,7-dibromo- mdpi.comresearchgate.netnih.govselenadiazolo[3,4-d]pyridazine7-bromo- mdpi.comresearchgate.netnih.govselenadiazolo[3,4-d]pyridazin-4(5H)-one mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques For 1 2 3 Selenadiazolo 3,4 D Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis ofscispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. ipb.pt For a complex heterocyclic system like scispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the electronic environment of each atom, confirming the fused-ring structure. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of the parent scispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine is expected to be relatively simple, showing signals corresponding to the two protons on the pyrimidine (B1678525) ring. Due to the aromatic nature of the system and the strong electron-withdrawing effects of the pyrimidine nitrogen atoms and the fused selenadiazole ring, these proton signals are anticipated to appear significantly downfield. researchgate.net In analogous fused pyrimidine systems, protons on the pyrimidine moiety can resonate as far downfield as δ 8.30 ppm to δ 9.55 ppm. researchgate.netrsc.org The precise chemical shifts and coupling constants provide definitive information about the proton connectivity.

Table 1: Predicted ¹H NMR Spectral Data for scispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 8.5 - 9.5 Doublet 2.0 - 3.0
H-7 8.5 - 9.5 Doublet 2.0 - 3.0

Note: Predicted values are based on data from analogous heterocyclic systems. The solvent can influence chemical shifts. msu.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For scispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine, four distinct signals are expected, corresponding to the two carbons bearing protons and the two bridgehead carbons shared by both rings. The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative nitrogen and selenium atoms. libretexts.org Carbons in pyrimidine rings typically resonate in the δ 140-160 ppm range. researchgate.net The bridgehead carbons (C-4a and C-7a), being part of the electron-deficient selenadiazole ring, are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for scispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-5 145 - 155
C-7 145 - 155
C-4a 155 - 165
C-7a 155 - 165

Note: Predicted values are based on data from analogous fused nitrogen heterocycles. Assignments would be confirmed using 2D NMR techniques like HSQC and HMBC. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization ofscispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation analysis. sapub.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for nitrogen-containing heterocyclic compounds. nih.gov In ESI-MS, scispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine is expected to readily form a protonated molecular ion, [M+H]⁺. researchgate.net The resulting mass spectrum would clearly indicate the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion to induce fragmentation. The fragmentation patterns of fused pyrimidine systems often involve characteristic cross-ring cleavages, which provide valuable data for confirming the connectivity of the ring system. nih.gov The presence of selenium is readily identified by its characteristic isotopic pattern. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. rsc.org For scispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine, HRMS would be used to confirm the molecular formula C₄H₂N₄Se by comparing the experimentally measured mass of the molecular ion to the theoretically calculated exact mass. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for scispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M]⁺ C₄H₂N₄⁸⁰Se 185.9444
[M+H]⁺ C₄H₃N₄⁸⁰Se 186.9522

Note: Masses are calculated for the most abundant isotope of Selenium (⁸⁰Se).

Vibrational Spectroscopy for Functional Group Identification inscispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These two techniques are complementary; IR spectroscopy measures absorption based on changes in the molecular dipole moment, while Raman spectroscopy measures scattered light resulting from changes in molecular polarizability. nih.govnih.gov Together, they provide a detailed "fingerprint" of the functional groups present in a molecule. researchgate.net

The vibrational spectrum of scispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine would be characterized by several key features. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrimidine ring would produce a series of characteristic bands in the 1400-1650 cm⁻¹ range. Vibrations involving the selenadiazole ring, such as Se-N stretching modes, are expected at lower frequencies, typically below 1000 cm⁻¹. researchgate.net

Table 4: Predicted Key Vibrational Frequencies for scispace.comresearchgate.netrsc.orgSelenadiazolo[3,4-d]pyrimidine

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique (IR/Raman)
Aromatic C-H Stretch 3000 - 3100 IR, Raman
C=N/C=C Ring Stretch 1400 - 1650 IR, Raman
Aromatic C-H Bend 1000 - 1300 IR
Ring Breathing Modes 800 - 1200 Raman
Se-N Stretch 600 - 900 IR, Raman

Note: The intensity of bands may differ significantly between IR and Raman spectra, providing complementary information. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and characterize the vibrational modes of a molecule. The IR spectrum of niscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-d]pyrimidine and its derivatives is characterized by absorption bands corresponding to the stretching and bending vibrations of the fused pyrimidine and selenadiazole rings.

The pyrimidine ring itself exhibits a complex vibrational spectrum. For the parent pyrimidine molecule, characteristic bands are well-documented and provide a basis for interpreting the spectrum of the fused system. core.ac.uk Key vibrations include C-H stretching modes, typically observed in the 3000–3100 cm⁻¹ region, and various ring stretching and deformation modes (C=C, C=N, C-N) that appear in the fingerprint region (below 1600 cm⁻¹). core.ac.uk

In derivatives such as niscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-d]pyrimidin-7(6H)-one, the spectrum is further defined by the presence of additional functional groups. For instance, the carbonyl group (C=O) introduces a strong, characteristic absorption band. The analysis of related selenadiazole and thiadiazole fused heterocycles shows characteristic absorptions for the C=N and N-H moieties, which are critical for confirming cyclization and the presence of specific tautomers. niscpr.res.in For example, in semicarbazone precursors to selenadiazoles, characteristic bands for NH₂, N-H, C=O, and C=N groups are observed around 3240-3280 cm⁻¹, 3400-3450 cm⁻¹, 1700-1730 cm⁻¹, and 1420-1440 cm⁻¹, respectively. niscpr.res.in The interpretation of these experimental spectra is often supported by theoretical calculations, such as those using Density Functional Theory (DFT), to assign the observed vibrational bands accurately. core.ac.uk

Table 1: Characteristic Infrared Absorption Bands for niscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-d]pyrimidine and Related Structures

Vibrational Mode Typical Wavenumber (cm⁻¹) Notes
C-H Stretching (Aromatic) 3000 - 3100 Originating from the pyrimidine ring protons.
C=O Stretching 1700 - 1730 Present in oxo-derivatives like the pyrimidin-7(6H)-one. niscpr.res.in
C=N / C=C Ring Stretching 1400 - 1600 Multiple bands corresponding to the fused heterocyclic skeleton.
N-H Stretching 3400 - 3450 Present in hydrogenated or substituted derivatives. niscpr.res.in

Electronic Spectroscopy for Conjugation and Chromophores ofniscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-d]pyrimidine

Electronic spectroscopy probes the electronic transitions within a molecule, providing valuable information about its conjugation, chromophores, and potential optical and electronic applications.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). For fused aromatic systems like niscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-d]pyrimidine, the UV-Vis spectrum is indicative of the extent of the π-conjugated system.

The fusion of the electron-deficient selenadiazole ring with the pyrimidine ring is expected to result in absorption maxima (λ_max) that are sensitive to the electronic structure of the entire molecule. Studies on related fused 1,2,5-selenadiazoles show that when the heterocyclic ring is part of a larger aromatic system, the UV-Vis spectra can become complex, with molar absorptivity (ε_max) values often exceeding 10⁴ dm³·mol⁻¹·cm⁻¹ in the UV region. researchgate.net For instance, spectra of 1,2,5-selenadiazolodibenzosubporphyrazine derivatives exhibit multiple absorption maxima arising from π-π* electronic transitions, including a long-wavelength band between 595-610 nm assigned to the HOMO→LUMO transition. researchgate.net The stability of these compounds in solution can also be monitored over time using UV-Vis spectroscopy, where the integrity of the complex is confirmed if the absorption maxima and spectral shape remain unchanged. mdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This property is highly dependent on the molecular structure and its electronic characteristics. Many aza-heterocyclic compounds, including pyrimidine derivatives, are known to be fluorescent.

While specific fluorescence data for the parent niscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-d]pyrimidine are not widely reported, related structures such as 1,2,4-triazolo[1,5-a]pyrimidines are known to have high fluorescence quantum yields. mdpi.com The fluorescence properties are dictated by the nature of the electronic transitions. Upon excitation, the molecule transitions to an excited singlet state and can then relax to the ground state by emitting a photon. The difference between the absorption and emission maxima is known as the Stokes shift. The emission can be sensitive to the environment and the presence of other substances, a property exploited in the development of fluorescent sensors. nih.gov For example, some triazolopyrimidine derivatives exhibit partial or full luminescence quenching when coordinated with metal ions like Cu(II) and Co(II). mdpi.com The potential for niscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-d]pyrimidine to exhibit fluorescence makes it a candidate for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

X-ray Diffraction (XRD) for Crystalline Structure Determination ofniscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-d]pyrimidine

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.

Although the crystal structure for the parent niscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-d]pyrimidine is not publicly available, data from closely related analogs like niscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-b]pyridine provides critical insights. nih.gov The analysis of such structures reveals how the molecules pack in the solid state, often governed by non-covalent interactions like hydrogen bonds or π-π stacking. For example, in the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the supramolecular structure is controlled by C-H···π interactions. mdpi.com

XRD studies on these types of heterocycles typically provide the crystal system (e.g., monoclinic, triclinic), space group (e.g., P2₁/c, P-1), and unit cell parameters (a, b, c, α, β, γ). mdpi.comresearchgate.net This information is fundamental for understanding the material's solid-state properties and for rational design in materials science.

Table 2: Representative Crystallographic Data for a Related Fused Heterocyclic Compound (Compound 3 from Ref. researchgate.net)

Parameter Value
Compound Name 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)

Elemental Analysis and Compositional Techniques forniscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-d]pyrimidine

Confirming the elemental composition is a critical step in the characterization of a newly synthesized compound. This is typically achieved through combustion analysis for C, H, and N, and other techniques for heteroatoms like selenium.

The synthesis of novel selenium-containing heterocycles is routinely validated by elemental analysis, where the experimentally found percentages of carbon, hydrogen, and nitrogen are compared against the calculated values for the proposed molecular formula. niscpr.res.inmdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM). The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org An incident electron beam excites an inner shell electron, and when an outer shell electron fills the resulting hole, a characteristic X-ray is emitted.

For niscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-d]pyrimidine, an EDX analysis would confirm the presence of carbon, nitrogen, and selenium. The spectrum would display characteristic emission peaks for each element. Selenium, being a key component, shows a distinct Lα peak at approximately 1.38 keV. researchgate.net This technique is particularly useful for verifying the incorporation of selenium into the heterocyclic framework and for assessing the elemental purity of the material. nih.govusgs.gov

Table 3: Expected EDX Peaks for niscpr.res.innih.govwikipedia.orgSelenadiazolo[3,4-d]pyrimidine

Element Shell Transition Approximate Energy (keV)
Carbon (C) 0.277
Nitrogen (N) 0.392
Selenium (Se) 1.379

Electron Spin Resonance (ESR) Spectroscopy for Radical Species of Selenadiazole Compounds

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying molecules with unpaired electrons, such as radical species. libretexts.orgethernet.edu.et In the context of selenadiazole compounds, ESR spectroscopy provides valuable insights into the electronic structure and distribution of the unpaired electron density within the radical species, which is crucial for understanding their chemical reactivity and properties. While specific ESR data for the radical species of acs.orgdocumentsdelivered.comacs.orgselenadiazolo[3,4-d]pyrimidine are not extensively documented in the reviewed literature, the principles and findings from related selenadiazole derivatives, such as 2,1,3-benzoselenadiazole (B1677776), offer a strong basis for understanding the potential characteristics of these radicals.

The generation of radical anions of selenadiazole compounds for ESR studies can be achieved through various methods, including electrochemical reduction or reaction with alkali metals. documentsdelivered.comacs.org The resulting ESR spectrum is characterized by its g-value and hyperfine coupling constants (hfs). The g-value provides information about the electronic environment of the unpaired electron, while the hyperfine coupling constants arise from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N, ¹H, and ⁷⁷Se). nih.govnih.gov

Analysis of the hyperfine structure in the ESR spectra allows for the mapping of the spin density distribution across the molecule. For instance, in the anion radical of 2,1,3-benzoselenadiazole, the unpaired electron is delocalized over the entire molecule. documentsdelivered.com The magnitudes of the hyperfine coupling constants to the nitrogen and hydrogen nuclei reveal the extent of this delocalization and identify the specific atomic sites with significant spin density.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed in conjunction with experimental ESR data to aid in the assignment of hyperfine coupling constants and to provide a more detailed picture of the electronic structure of the radical species. mdpi.com These computational approaches can predict the g-values and hyperfine coupling constants, which can then be compared with experimental results to validate the structural and electronic models of the radical. researchgate.net

Research Findings from Related Selenadiazole Compounds

Studies on the anion radicals of 2,1,3-benzoselenadiazole and its derivatives have provided key insights into the behavior of radical species in this class of compounds. For example, the ESR spectrum of the 2,1,3-benzoselenadiazole anion radical exhibits hyperfine splitting due to the coupling of the unpaired electron with two equivalent nitrogen nuclei and two pairs of equivalent hydrogen nuclei. acs.org The observed coupling constants indicate that a significant portion of the spin density resides on the selenadiazole ring.

The table below summarizes typical ESR spectroscopic data obtained for the anion radical of 2,1,3-benzoselenadiazole. This data serves as a valuable reference point for predicting the ESR characteristics of the radical species of acs.orgdocumentsdelivered.comacs.orgselenadiazolo[3,4-d]pyrimidine.

ParameterValue (Gauss)Nuclei
aN5.302N
aH3.222H
aH0.742H

Furthermore, investigations into perfluorinated analogs, such as the perfluoro-2,1,3-benzoselenadiazole anion radical, have also been conducted. acs.org The ESR spectra of these species provide information on the influence of fluorine substitution on the electronic distribution within the radical.

The study of radical species of selenadiazole compounds through ESR spectroscopy is an active area of research. The insights gained from these studies are not only fundamental to understanding the chemistry of these heterocyclic systems but also have implications for their potential applications in materials science and medicinal chemistry.

Theoretical and Computational Investigations Of 1 2 3 Selenadiazolo 3,4 D Pyrimidine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important method for investigating the geometric and electronic properties of heterocyclic compounds. researchgate.net For derivatives of tandfonline.comnih.govresearchgate.netSelenadiazolo[3,4-d]pyrimidine, DFT calculations, particularly using the B3LYP exchange-correlation functional, have been employed to determine optimized geometries and electronic characteristics. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher chemical reactivity. nih.govresearchgate.net

In studies of related pyrimidine (B1678525) derivatives, DFT calculations have been used to compute these quantum chemical parameters. mdpi.comresearchgate.net For instance, the analysis of a pyrimidine derivative showed that a small HOMO-LUMO energy gap is indicative of chemical reactivity and the potential for charge transfer within the molecule. nih.gov The distribution of HOMO and LUMO orbitals also helps in identifying the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Quantum Chemical Parameters from DFT Calculations for Related Heterocyclic Compounds

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to electron-donating ability (ionization potential). mdpi.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to electron-accepting ability (electron affinity). mdpi.com
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. nih.govmdpi.com
Electronegativity (χ) χ = -0.5 (ELUMO + EHOMO) Measures the power of an atom or group to attract electrons. mdpi.com
Chemical Hardness (η) η = -0.5 (ELUMO - EHOMO) Measures resistance to change in electron distribution. mdpi.com A hard molecule has a large energy gap. mdpi.com

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. mdpi.com |

DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. This involves calculating bond lengths, bond angles, and dihedral angles. For complex molecules, conformational analysis is performed to identify different spatial arrangements (conformers) and their relative stabilities. mdpi.com

In the solid state, molecular conformation is influenced by crystal packing forces. mdpi.com Studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown that different crystallization solvents can lead to the isolation of distinct polymorphs, each featuring a unique molecular conformation. mdpi.com These conformational differences, though sometimes subtle, can arise from the demands of molecular packing, such as the formation of different hydrogen bonding patterns. mdpi.com Computational geometry optimization can reveal whether observed solid-state conformations are intrinsic to the molecule or a result of intermolecular forces in the crystal lattice. mdpi.com

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule might behave and interact with other molecules, which is particularly relevant in medicinal chemistry.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is widely used to understand the basis of ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates. mdpi.com

For fused pyrimidine systems, docking studies have been crucial in elucidating their potential as inhibitors of various enzymes. For instance, derivatives of tandfonline.comnih.govsemanticscholar.orgtriazolo[4,5-d]pyrimidine have been docked into the active sites of targets like Lysine Specific Demethylase 1 (LSD1) and Ubiquitin Specific Peptidase 28 (USP28). nih.govnih.gov These simulations help to rationalize the structure-activity relationships (SAR) by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. nih.govmdpi.com Docking studies on a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, for example, suggested a good fit within the colchicine (B1669291) binding site of tubulin, corroborating experimental findings of anticancer activity. nih.gov

In silico methods encompass a range of computational tools used to predict the properties, behavior, and reactivity of molecules before they are synthesized. This includes the prediction of biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.gov

For novel heterocyclic compounds, online tools like PASS (Prediction of Activity Spectra for Substances) and Swiss Target Prediction can forecast a wide range of potential biological activities and identify likely protein targets. researchgate.net Reactivity can be predicted using parameters derived from DFT calculations, where a small HOMO-LUMO gap suggests higher reactivity. mdpi.com These predictive studies are valuable in the early stages of drug discovery, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis

Analysis of the crystal structures of related heterocyclic systems often reveals extensive networks of noncovalent interactions. For example, in some pyrazolo[3,4-d]pyrimidine polymorphs, the crystal packing is dominated by phenylamino-N–H···N(pyrazolyl) hydrogen bonds, which assemble the molecules into either helical or zigzag chains. mdpi.com In other cases, π–π stacking interactions between aromatic rings play a crucial role in the supramolecular assembly. researchgate.netnih.gov Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts, providing insights into the dominant forces responsible for the crystal packing. mdpi.com Understanding these interactions is critical, as they can influence properties such as solubility and stability.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of close contacts with neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of interactions.

For a molecule like nih.govmdpi.comresearchgate.netSelenadiazolo[3,4-d]pyrimidine, the Hirshfeld surface analysis is expected to reveal the dominant intermolecular forces that dictate its crystal packing. Key interactions would likely involve:

H⋯H contacts: These interactions, representing van der Waals forces, typically constitute a substantial portion of the Hirshfeld surface area. nih.govnih.gov

Se⋯N/N⋯Se and Se⋯H/H⋯Se contacts: The selenium atom in the selenadiazole ring is a potential site for chalcogen bonding and other non-covalent interactions with nitrogen and hydrogen atoms of adjacent molecules. nih.govresearchgate.net

C⋯H/H⋯C and C⋯C contacts: These represent weaker van der Waals interactions and potential π-π stacking interactions between the aromatic rings of neighboring molecules. nih.govnih.gov

The Hirshfeld surface is often mapped with properties like dnorm, which identifies regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation. nih.govmdpi.com

A hypothetical summary of the percentage contributions of various intermolecular contacts for nih.govmdpi.comresearchgate.netSelenadiazolo[3,4-d]pyrimidine, based on analyses of similar structures, is presented in the table below.

Intermolecular ContactExpected Percentage Contribution
H···H30 - 40%
N···H/H···N20 - 30%
C···H/H···C10 - 15%
Se···N/N···Se5 - 10%
C···N/N···C5 - 10%
Se···H/H···Se2 - 5%
C···C1 - 3%

This table is illustrative and based on typical values for similar heterocyclic compounds.

2D Fingerprint Plots

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts in a crystal. researchgate.netnih.gov These plots are generated by plotting the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. researchgate.net The resulting plot is a unique fingerprint for a given crystal structure, where different types of interactions appear as distinct patterns.

For nih.govmdpi.comresearchgate.netSelenadiazolo[3,4-d]pyrimidine, the 2D fingerprint plot would be decomposed to show the contributions of individual atom-pair contacts. nih.gov This allows for a detailed quantitative analysis of the interactions identified by the Hirshfeld surface.

Key features expected in the 2D fingerprint plot for this compound include:

H···H Interactions: A large, centrally located region, indicating the high prevalence of these contacts. nih.gov

N···H/H···N Interactions: Sharp, distinct "spikes" in the plot, which are characteristic of hydrogen bonds and strong dipole-dipole interactions. nih.gov

C···H/H···C Interactions: Typically appear as "wing-like" features on the sides of the main plot. researchgate.net

Se···N/N···Se and other chalcogen interactions: These would appear as specific, less prominent features, the position and shape of which would depend on the geometry of the interaction. nih.gov

The table below summarizes the expected appearance of different interactions on a 2D fingerprint plot for nih.govmdpi.comresearchgate.netSelenadiazolo[3,4-d]pyrimidine.

Interaction TypeExpected Appearance on 2D Fingerprint Plot
H···HLarge, diffuse region in the center of the plot.
N···H/H···NSharp, prominent spikes, indicative of hydrogen bonding.
C···H/H···CSymmetrical "wings" on either side of the main distribution.
Se···N/N···SeLess prominent, distinct spikes or regions.

This table provides a general description of how these interactions are typically represented in 2D fingerprint plots.

Theoretical Design ofnih.govmdpi.comresearchgate.netSelenadiazolo[3,4-d]pyrimidine-based Systems

The nih.govmdpi.comresearchgate.netSelenadiazolo[3,4-d]pyrimidine core represents a versatile building block for the theoretical design of novel functional materials. Its electron-deficient nature, arising from the presence of multiple nitrogen atoms and the selenium atom, makes it an excellent candidate for use as an acceptor unit in donor-acceptor (D-A) type architectures. mdpi.com Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in designing and predicting the properties of new systems based on this scaffold. jchemrev.com

Theoretical design strategies for nih.govmdpi.comresearchgate.netSelenadiazolo[3,4-d]pyrimidine-based systems could focus on several areas:

Organic Electronics: By functionalizing the core with various electron-donating groups, it is possible to tune the frontier molecular orbital (HOMO/LUMO) energy levels and the bandgap of the resulting molecules. mdpi.com This is a key strategy in designing materials for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.com Computational screening can predict the electronic and photophysical properties of a large number of potential derivatives, guiding synthetic efforts towards the most promising candidates. mdpi.com

Inhibitor Design: The nih.govmdpi.comresearchgate.netSelenadiazolo[3,4-d]pyrimidine scaffold can be used as a template for designing enzyme inhibitors. nih.govnih.gov Molecular docking studies can be employed to predict the binding modes of derivatives within the active site of a target protein. nih.govrsc.org By modifying the substituents on the pyrimidine ring, it is possible to optimize interactions with key amino acid residues, thereby enhancing binding affinity and selectivity. rsc.org

Sensors: The electronic properties of the nih.govmdpi.comresearchgate.netSelenadiazolo[3,4-d]pyrimidine system can be sensitive to its environment. Theoretical studies can explore how the introduction of specific functional groups can lead to changes in absorption or emission spectra upon binding to an analyte, forming the basis for new chemical sensors.

The table below outlines potential design strategies and the computational methods used to evaluate them.

Application AreaDesign StrategyKey Properties to ComputeComputational Methods
Organic Solar CellsIntroduce strong electron-donating groups to create D-A copolymers.HOMO/LUMO levels, bandgap, absorption spectra, charge mobility.DFT, TD-DFT
Enzyme InhibitorsFunctionalize with groups that can form specific interactions (e.g., hydrogen bonds) with a target active site.Binding energy, interaction distances, conformational analysis.Molecular Docking, Molecular Dynamics (MD)
Chemical SensorsIncorporate moieties that can selectively bind to a target analyte, leading to a change in electronic properties.Changes in absorption/emission spectra upon binding, binding affinity.TD-DFT, DFT

Through these computational approaches, the properties of hypothetical nih.govmdpi.comresearchgate.netSelenadiazolo[3,4-d]pyrimidine derivatives can be systematically investigated, enabling the rational design of new materials with tailored functionalities.

Biological Activity and Molecular Mechanisms Of 1 2 3 Selenadiazolo 3,4 D Pyrimidine Derivatives

Antiproliferative and Cytotoxic Potential in In Vitro Cancer Models

Derivatives of tandfonline.comnih.govnih.govselenadiazolo[3,4-d]pyrimidine have shown notable antiproliferative and cytotoxic effects against a range of human cancer cell lines in laboratory settings. These compounds interfere with the growth and survival of cancer cells, making them promising candidates for further development as chemotherapeutic agents. The incorporation of selenium into the heterocyclic structure is often linked to their potent biological activity, including the induction of apoptosis and cell cycle arrest. tandfonline.com

Studies have consistently demonstrated the ability of tandfonline.comnih.govnih.govselenadiazolo[3,4-d]pyrimidine derivatives to reduce cancer cell viability and inhibit their proliferation. For instance, the compound tandfonline.comnih.govnih.govselenadiazolo-[3,4-d]pyrimidine-5,7-(4H,6H)-dione has been reported to possess cytotoxic activity against melanoma, hepatoma, and breast cancer cells. tandfonline.comsemanticscholar.org The antiproliferative effects are often dose-dependent, with higher concentrations of the compounds leading to greater inhibition of cell growth.

A novel series of fourteen substituted selenadiazoles, including pyridine-fused analogues, were tested for their in vitro antiproliferative activities. nih.gov Several of these derivatives exhibited significant growth inhibition, with some compounds showing GI₅₀ values in the nanomolar range, indicating high potency. nih.gov Similarly, other related heterocyclic systems, such as oxadiazolo[3,4-d]pyrimidine nucleoside derivatives, have also shown significant inhibition of cancer cell proliferation with IC₅₀ values in the micromolar range. nih.gov

Table 1: Growth Inhibition (GI₅₀) of Selenadiazole Derivatives in MCF-7 Cells

The antiproliferative activity of tandfonline.comnih.govnih.govselenadiazolo[3,4-d]pyrimidine derivatives can vary significantly among different types of cancer cells, indicating a degree of cell line specificity. For example, while tandfonline.comnih.govnih.govselenadiazolo-[3,4-d]pyrimidine-5,7-(4H,6H)-dione showed activity against melanoma, hepatoma, and breast cancer cells, other derivatives have been tested against a broader panel of cancer cell lines. tandfonline.comsemanticscholar.org

In a study involving fourteen substituted selenadiazoles, seven derivatives displayed particularly good activity against the MCF-7 breast cancer cell line. nih.gov One compound, 6-bromo tandfonline.comnih.govnih.govselenadiazolo[3,4-b]pyridine (a related pyridine (B92270) analog), was found to be the most active, with potent effects against leukemia (CCRF-CEM), colon (HT-29), lung (HTB-54), and breast (MCF-7) cancer cells. nih.govresearchgate.net Interestingly, this compound demonstrated a better antitumoral profile than vinorelbine (B1196246) and paclitaxel, which are standard chemotherapeutic drugs. nih.gov The selectivity of these compounds was also assessed against non-tumoral cell lines, an important factor in the development of targeted cancer therapies. nih.gov

Table 2: Anticancer Activity of 6-bromo tandfonline.comnih.govnih.govselenadiazolo[3,4-b]pyridine (Compound 2a)

Apoptosis Induction Pathways bytandfonline.comnih.govnih.govSelenadiazolo[3,4-d]pyrimidine Derivatives

A primary mechanism through which tandfonline.comnih.govnih.govselenadiazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. tandfonline.com Apoptosis is a crucial process for eliminating damaged or cancerous cells, and its induction is a key goal of many cancer therapies. These compounds trigger apoptosis through a series of coordinated molecular events, including disruption of the cell cycle and activation of specific cell death pathways.

tandfonline.comnih.govnih.govSelenadiazolo[3,4-d]pyrimidine derivatives have been shown to interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating. A common indicator of apoptosis induction is the accumulation of cells in the sub-G1 phase of the cell cycle, which represents cells with fragmented DNA.

For instance, the highly active compound 6-bromo tandfonline.comnih.govnih.govselenadiazolo[3,4-b]pyridine was found to cause cell cycle arrest. nih.govresearchgate.net Treatment with this compound led to a significant decrease in the population of cells in the G₀/G₁ phase and a corresponding increase in the S and G₂/M phases, suggesting a mitotic arrest before metaphase. nih.govresearchgate.net Similarly, other related pyrimidine (B1678525) derivatives have been shown to induce a significant increase in the sub-G1 cell population, providing strong evidence of their apoptogenic effects. scilit.com

The morphological hallmarks of apoptosis include chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. While direct evidence for tandfonline.comnih.govnih.govselenadiazolo[3,4-d]pyrimidine is still emerging, studies on related compounds illustrate these effects. The induction of apoptosis by these agents leads to characteristic changes in the cell's nucleus, which can be visualized using specific staining techniques. These changes are a clear indication that the cells are undergoing programmed cell death.

The apoptotic process is executed by a family of proteases called caspases. tandfonline.comnih.govnih.govSelenadiazolo[3,4-d]pyrimidine derivatives can trigger apoptosis by activating these key enzymes. The activation often occurs via the intrinsic mitochondrial pathway, which is a major route for apoptosis induction in response to cellular stress.

Studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown that they can induce a loss of mitochondrial membrane potential, a critical event in the mitochondrial pathway of apoptosis. scilit.com This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Furthermore, treatment with these compounds has been shown to increase the activity of caspase-3 and caspase-7, which are key executioner caspases responsible for dismantling the cell during apoptosis. scilit.com Other selenophene (B38918) derivatives have been found to increase the levels of caspase-9, an initiator caspase in the mitochondrial pathway, as well as the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. researchgate.netmdpi.com This modulation of apoptosis-regulating proteins shifts the balance towards cell death. researchgate.net

Table 3: Compound Names Mentioned

Antioxidant Activity and Reactive Oxygen Species Scavenging ofnih.govestranky.sknih.govSelenadiazolo[3,4-d]pyrimidine Derivatives

The antioxidant potential of nih.govestranky.sknih.govSelenadiazolo[3,4-d]pyrimidine derivatives has been a subject of scientific investigation, particularly focusing on their ability to neutralize harmful free radicals. The body's own antioxidant defense systems work to limit the amount of reactive oxygen species (ROS), and compounds that can assist in this process are of significant therapeutic interest.

One such derivative, 5-amino- nih.govestranky.sknih.govselenadiazolo-[3,4-d]pyrimidin-7-ol (ASPO), has been synthesized and evaluated for its antioxidant properties. nih.gov Studies have shown that ASPO can effectively scavenge 2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid (ABTS) and 1,1-diphenyl-2-picryhydrazyl (DPPH) free radicals. nih.gov This scavenging activity was observed to be dose-dependent, highlighting the compound's strong antioxidant capabilities. nih.gov The capacity for radical scavenging is a key indicator of a compound's potential to mitigate oxidative stress. nih.gov

CompoundAssayObserved EffectReference
5-amino- nih.govestranky.sknih.govselenadiazolo-[3,4-d]pyrimidin-7-ol (ASPO)DPPH Radical ScavengingEffective, dose-dependent scavenging nih.gov
5-amino- nih.govestranky.sknih.govselenadiazolo-[3,4-d]pyrimidin-7-ol (ASPO)ABTS Radical ScavengingEffective, dose-dependent scavenging nih.gov

Molecular Target Interaction Studies ofnih.govestranky.sknih.govSelenadiazolo[3,4-d]pyrimidine Derivatives

The interaction of nih.govestranky.sknih.govSelenadiazolo[3,4-d]pyrimidine derivatives with deoxyribonucleic acid (DNA) is a critical aspect of their mechanism of action, particularly in the context of their anticancer properties. Research into the derivative ASPO has provided insights into this interaction. It has been demonstrated that ASPO can bind to calf thymus DNA (CT-DNA). nih.gov The mode of this interaction was determined to be through the minor groove of the DNA helix. nih.gov This binding is significant as it is believed to be a key step in the compound's ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov

Derivatives of nih.govestranky.sknih.govselenadiazolo[3,4-d]pyrimidine have been identified as a class of compounds with the potential to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, they have been investigated as dual inhibitors of Topoisomerase II and Heat shock protein 90 (HSP90). nih.gov A series of these compounds, including nih.govestranky.sknih.govselenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione, were synthesized as part of these research efforts. nih.gov Molecular docking studies suggested that these derivatives could effectively bind to the binding sites of both Topoisomerase II and HSP90 in an inhibitory fashion. mdpi.com

While other pyrimidine-fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), specific inhibitory activity data for nih.govestranky.sknih.govselenadiazolo[3,4-d]pyrimidine derivatives against these particular receptor tyrosine kinases is not extensively detailed in the current body of literature. estranky.sknih.govnih.govmdpi.com

Antimicrobial Properties of Selenadiazole Compounds

Selenium-containing heterocyclic compounds, including selenadiazoles, have garnered attention for their potential biological applications, including antimicrobial activity. nih.gov Research has explored the efficacy of various selenadiazole derivatives against pathogenic bacteria and fungi. nih.gov

Certain 1,2,3-selenadiazole derivatives have demonstrated notable antibacterial activity against a range of pathogenic strains. nih.gov In vitro screening of newly synthesized multi-arm 1,2,3-selenadiazole derivatives revealed that some compounds were highly active against all selected pathogens. nih.gov For instance, one derivative containing an epoxide ring showed a significant inhibition zone of 13 mm against a highly resistant strain of Pseudomonas aeruginosa. nih.gov The introduction of a selenadiazole ring into molecules of known biologically active compounds has been found to sometimes increase their biological activity. nih.gov

The antifungal properties of selenadiazole derivatives have also been investigated. Many substituted 1,2,3-selenadiazoles have been prepared and evaluated for their antifungal effects. nih.gov Studies indicate that several of these heterocyclic compounds are active against Candida albicans, a eukaryotic fungal pathogen. nih.gov The activity against eukaryotic cells like C. albicans suggests that these compounds could be further studied for other therapeutic applications. nih.gov

Compound ClassTarget OrganismObserved ActivityReference
1,2,3-Selenadiazole derivativesPathogenic Bacteria (general)High activity observed for several derivatives nih.gov
1,2,3-Selenadiazole derivative with epoxide ringPseudomonas aeruginosa (highly resistant)13 mm inhibition zone nih.gov
1,2,3-Selenadiazole derivativesCandida albicansActive against this eukaryotic pathogen nih.gov

Antiviral and Related Biological Activities of Selenadiazole Compounds

Selenium-containing heterocyclic compounds, including various selenadiazole derivatives, have demonstrated a range of biological activities. Extensive research has indicated that selenium deficiency can be associated with the pathogenicity of several viruses, such as influenza, HIV, HBV, and HSV-1. rsc.org This has spurred interest in the development of synthetic organoselenium compounds as potential antiviral agents. rsc.org

While direct antiviral studies on researchgate.netnih.govmdpi.comSelenadiazolo[3,4-d]pyrimidine itself are not extensively documented in the provided search results, the broader class of selenadiazoles and related selenium-containing heterocycles have shown promise. For instance, some 1,1-dihalo-2,4-diaryl-1,3-selenazoles have been tested for their antiviral activity against HIV-1 and HIV-2, showing some bioactivity against HIV-1. researchgate.net Furthermore, selenium nanoparticles have been investigated as effective antiviral substances against various viral particles. mdpi.com

In the context of antiproliferative activity, derivatives of the related researchgate.netnih.govmdpi.comselenadiazolo[3,4-b]pyridine system have shown notable effects. Specifically, 6-bromo researchgate.netnih.govmdpi.comselenadiazolo[3,4-b]pyridine was identified as a highly active compound with a significant apoptogenic effect in MCF-7 breast cancer cells, surpassing that of the positive control, camptothecin. researchgate.net

The following table summarizes the observed biological activities of various selenadiazole-containing compounds, providing an insight into the potential of this class of heterocycles.

Compound ClassBiological ActivityTarget/ModelNotable Findings
1,1-Dihalo-2,4-diaryl-1,3-selenazolesAntiviralHIV-1, HIV-2Showed some bioactivity against HIV-1. researchgate.net
Substituted 1,2,3-SelenadiazolesAntibacterial, AntifungalPathogenic bacteria and Candida strainsSome derivatives showed high activity against selected pathogens. nih.gov
6-Bromo researchgate.netnih.govmdpi.comselenadiazolo[3,4-b]pyridineAntiproliferative, ApoptogenicMCF-7 breast cancer cellsExhibited an apoptogenic effect 3.9 times higher than camptothecin. researchgate.net
Selenium NanoparticlesAntiviralVarious viral particlesDemonstrated effectiveness as antiviral substances. mdpi.com

Role in Medicinal Chemistry and Pharmaceutical Scaffold Development

The researchgate.netnih.govmdpi.comselenadiazolo[3,4-d]pyrimidine scaffold is an example of a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The pyrimidine ring, a key component of this scaffold, is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. nih.govrsc.org Its structural similarity to the adenine (B156593) ring of ATP allows pyrimidine derivatives to act as kinase inhibitors by mimicking the hinge region binding interactions in the kinase active sites. rsc.org

The pyrazolo[3,4-d]pyrimidine core, a close analogue, has been extensively utilized in the design of anticancer agents, including inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov This highlights the potential of the pyrimidine moiety within the researchgate.netnih.govmdpi.comselenadiazolo[3,4-d]pyrimidine scaffold to be directed towards kinase targets.

Fused nitrogen-containing heterocycles, such as the one , are of significant interest for developing kinase inhibitors to treat diseases like cancer. rsc.org The ability to make focused chemical modifications to such scaffolds allows for the tuning of their activity and selectivity towards various oncogenic targets. rsc.org The development of researchgate.netnih.govmdpi.comtriazolo[4,5-d]pyrimidine derivatives as novel LSD1 inhibitors further illustrates the versatility of fused pyrimidine systems in targeting enzymes relevant to cancer therapy. nih.gov

The selenadiazole portion of the scaffold also contributes to its potential in medicinal chemistry. Selenium is recognized as an element that can be used for bioisosteric replacement of sulfur or oxygen, potentially leading to improved pharmacological properties. researchgate.net The incorporation of selenium into heterocyclic systems can modulate their biological activity and pharmacokinetic profiles.

The table below provides examples of how different pyrimidine-based scaffolds have been utilized in the development of therapeutic agents.

ScaffoldTarget ClassTherapeutic AreaExample Application
Pyrazolo[3,4-d]pyrimidineKinase InhibitorsOncologyDevelopment of EGFR and VEGFR inhibitors. nih.gov
researchgate.netnih.govmdpi.comTriazolo[4,5-d]pyrimidineEnzyme InhibitorsOncologyDesign of novel LSD1 inhibitors. nih.gov
researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidineVariousOncology, CNS disorders, Infectious diseasesDevelopment of anticancer, CNS-modulating, and antimicrobial agents. ekb.eg
Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidineReceptor Antagonists(Potential) Inflammatory diseasesHuman A(3) adenosine (B11128) receptor antagonists. nih.gov

Future Research Directions and Emerging Applications Of 1 2 3 Selenadiazolo 3,4 D Pyrimidine

Development of Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of fused 1,2,5-selenadiazoles, including the researchgate.netnih.govresearchgate.netSelenadiazolo[3,4-d]pyrimidine core, often involves the cyclization of aromatic or heteroaromatic ortho-diamines with selenium dioxide. mdpi.com However, these methods can sometimes be hampered by harsh reaction conditions and the formation of unexpected byproducts. researchgate.netmdpi.com For instance, the reaction of 3,6-dibromopyridazine-4,5-diamine with selenium dioxide, aimed at producing 4,7-dibromo- researchgate.netnih.govresearchgate.netselenadiazolo[3,4-d]pyridazine, resulted in the isolation of its hydrolysis product, 7-bromo- researchgate.netnih.govresearchgate.netselenadiazolo[3,4-d]pyridazin-4(5H)-one. mdpi.com This highlights the need for more robust and efficient synthetic protocols.

Future research is anticipated to focus on the development of novel synthetic methodologies that offer higher yields, greater functional group tolerance, and milder reaction conditions. This could involve exploring new selenium-transfer reagents, alternative catalytic systems, and flow chemistry approaches to minimize side reactions and improve process control. The development of one-pot, multi-component reactions also represents a promising avenue for the efficient construction of diverse researchgate.netnih.govresearchgate.netSelenadiazolo[3,4-d]pyrimidine libraries. nih.gov Such advancements will be crucial for making these compounds more accessible for further investigation and application.

Advanced Derivatization for Tailored Biological Activities

The researchgate.netnih.govresearchgate.netSelenadiazolo[3,4-d]pyrimidine scaffold is a promising template for the design of new biologically active molecules. mdpi.com Selenium-containing heterocycles are known to exhibit a wide range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. nih.gov The pyridazine (B1198779) moiety, a key component of the target compound, is also found in various drugs with diverse biological functions. nih.gov

Future efforts in this area will likely concentrate on the strategic derivatization of the researchgate.netnih.govresearchgate.netSelenadiazolo[3,4-d]pyrimidine core to fine-tune its biological activity. This will involve the introduction of various substituents at different positions of the pyrimidine (B1678525) ring to modulate properties such as solubility, lipophilicity, and target-binding affinity. By creating a library of derivatives, researchers can perform structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity for specific biological targets, such as enzymes or receptors. nih.govnih.gov The goal is to develop novel therapeutic agents for a variety of diseases, leveraging the unique chemical properties of this selenium-containing heterocycle.

ScaffoldPotential Biological ActivitiesKey Structural Features
researchgate.netnih.govresearchgate.netSelenadiazolo[3,4-d]pyrimidineAntimicrobial, Antitumor, Anti-inflammatoryFused selenadiazole and pyrimidine rings
1,2,3-SelenadiazolesAntitumorIncorporation of a pyridazine moiety
researchgate.netnih.govmdpi.comTriazolo[4,5-d]pyrimidineLSD1 inhibition, USP28 inhibitionTriazole fused to a pyrimidine ring

Deeper Mechanistic Understanding of Molecular and Biological Interactions

A thorough understanding of how researchgate.netnih.govresearchgate.netSelenadiazolo[3,4-d]pyrimidine derivatives interact with biological macromolecules at the molecular level is essential for rational drug design. nih.gov Future research will need to employ a combination of experimental and computational techniques to elucidate these mechanisms.

Experimental approaches will likely include X-ray crystallography to determine the three-dimensional structures of these compounds bound to their biological targets, providing insights into key binding interactions. Spectroscopic techniques, such as NMR, can be used to study the dynamics of these interactions in solution. On the computational front, molecular docking and molecular dynamics simulations can predict binding modes and affinities, helping to rationalize observed biological activities and guide the design of new derivatives with improved properties. nih.govnih.gov Understanding the mechanism of action will be critical for optimizing the therapeutic potential of these compounds and for identifying potential off-target effects.

Exploration in Materials Science and Photovoltaic Applications

Fused 1,2,5-chalcogenadiazoles, including selenadiazoles, are of significant interest for the development of novel organic materials with applications in electronics and photovoltaics. researchgate.netmdpi.com These compounds often possess unique electronic properties, such as low-lying LUMO levels, which make them suitable as electron-acceptor units in donor-acceptor type materials. researchgate.net

The exploration of researchgate.netnih.govresearchgate.netSelenadiazolo[3,4-d]pyrimidine and its derivatives in materials science is an emerging area of research. Future studies will likely focus on the synthesis of new polymers and small molecules incorporating this heterocyclic system for use in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netmdpi.com The photophysical and electrochemical properties of these materials will be investigated to assess their potential for these applications. The tunability of the electronic properties through chemical modification of the researchgate.netnih.govresearchgate.netSelenadiazolo[3,4-d]pyrimidine core makes it an attractive building block for the creation of next-generation organic electronic materials. mdpi.com

Heterocyclic SystemPotential ApplicationsKey Properties
Fused 1,2,5-SelenadiazolesOSCs, OLEDs, OFETsElectron-accepting properties
researchgate.netnih.govresearchgate.netThiadiazolo[3,4-d]pyridazineDye-sensitized solar cells (DSSCs), LuminophoresUltrahigh electron deficient building block

Integration of Computational and Experimental Approaches in Compound Design

The synergy between computational and experimental methods is becoming increasingly important in modern chemical research. mdpi.com In the context of researchgate.netnih.govresearchgate.netSelenadiazolo[3,4-d]pyrimidine, an integrated approach will be crucial for accelerating the discovery and development of new compounds with desired properties.

Computational tools, such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the electronic, biological, and material properties of virtual compounds before they are synthesized. nih.govmdpi.com This allows researchers to prioritize the most promising candidates for experimental investigation, saving time and resources. The experimental data obtained from synthesis and testing can then be used to refine and validate the computational models, creating a feedback loop that enhances the predictive power of the in silico methods. mdpi.com This iterative cycle of design, synthesis, and testing, guided by both computational and experimental insights, will be instrumental in unlocking the full potential of the researchgate.netnih.govresearchgate.netSelenadiazolo[3,4-d]pyrimidine scaffold in both medicine and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.